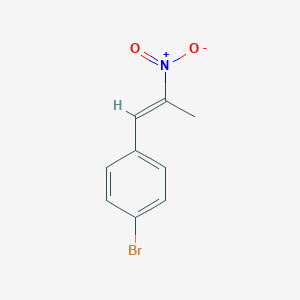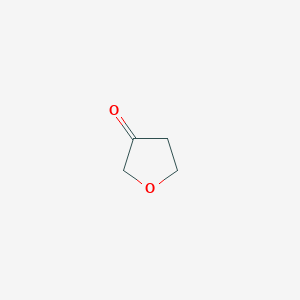
8-Hydroxyoctanoic acid
説明
8-Hydroxyoctanoic acid is an omega-hydroxy fatty acid that is caprylic acid in which one of the hydrogens of the terminal methyl group is replaced by a hydroxy group . It is a straight-chain fatty acid and an omega-hydroxy-medium-chain fatty acid . It is functionally related to an octanoic acid .
Synthesis Analysis
The de novo biosynthesis of 8-hydroxyoctanoic acid from glucose and ethanol in the yeast Saccharomyces cerevisiae has been reported . Accumulation of octanoic acid revealed that cytochromes P450 activities were limiting 8-hydroxyoctanoic acid synthesis . The hydroxylation of both externally added and intracellularly produced octanoic acid was strongly dependent on the carbon source used, with ethanol being preferred .Molecular Structure Analysis
The molecular formula of 8-Hydroxyoctanoic acid is C8H16O3 . Its molecular weight is 160.21 g/mol . The IUPAC name is 8-hydroxyoctanoic acid . The InChI is InChI=1S/C8H16O3/c9-7-5-3-1-2-4-6-8(10)11/h9H,1-7H2,(H,10,11) .Physical And Chemical Properties Analysis
8-Hydroxyoctanoic acid has a density of 1.0±0.1 g/cm3 . Its boiling point is 298.9±23.0 °C at 760 mmHg . The vapour pressure is 0.0±1.4 mmHg at 25°C . The enthalpy of vaporization is 62.5±6.0 kJ/mol . The flash point is 148.8±19.1 °C . The index of refraction is 1.465 . The molar refractivity is 42.2±0.3 cm3 .科学的研究の応用
8-Hydroxyoctanoic Acid: A Comprehensive Analysis of Scientific Research Applications
Biosynthesis and Biodegradation Studies: 8-Hydroxyoctanoic acid plays a role in the biosynthesis and modification of bacterial medium-chain-length polyhydroxyalkanoates (mcl-PHAs), which are biodegradable polymers with potential applications in bioplastics .
Food Industry Research: It is a constituent of ‘‘Royal jelly′′ acid found in herbhoneys and genuine honeys, which could have implications for food quality and authenticity studies .
Organic Synthesis: This compound can be used in organic synthesis processes, such as the de novo biosynthesis from glucose and ethanol in yeast, which demonstrates its potential as a building block for industrially relevant compounds .
Analytical Chemistry: 8-Hydroxyoctanoic acid may be used as a reference material in chromatography and other analytical techniques to identify and quantify similar compounds in various samples .
Material Science: Its properties could be explored for the development of new materials with specific characteristics, such as hydrophobicity or reactivity.
Pharmaceutical Research: The compound’s structure suggests potential utility in pharmaceutical research, possibly as a precursor or an intermediate in drug synthesis.
MilliporeSigma - Biosynthesis and Biodegradation MilliporeSigma - Food Industry Research Springer - Organic Synthesis NIST Chemistry WebBook - Analytical Chemistry
Safety And Hazards
特性
IUPAC Name |
8-hydroxyoctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c9-7-5-3-1-2-4-6-8(10)11/h9H,1-7H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMSVYIHKLZKET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)O)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40227234 | |
| Record name | 8-Hydroxyoctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40227234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxyoctanoic acid | |
CAS RN |
764-89-6 | |
| Record name | 8-Hydroxyoctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=764-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Hydroxyoctanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Hydroxyoctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40227234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Hydroxyoctanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential anti-cancer mechanisms of 8-hydroxyoctanoic acid (8-HOA)?
A1: Research suggests that 8-HOA's anti-cancer properties might stem from its role as an anti-cancer free radical byproduct. This is linked to the inhibition of delta-5-desaturase (D5D), an enzyme involved in the metabolism of omega-6 polyunsaturated fatty acids (PUFAs). [, ] By inhibiting D5D, the production of pro-cancerous prostaglandin E2 (PGE2) is reduced, while the levels of dihomo-γ-linolenic acid (DGLA) increase. COX-2, often overexpressed in cancer cells, then catalyzes DGLA peroxidation, leading to the formation of 8-HOA. [, ] This shift in metabolic pathways towards 8-HOA production is proposed as a novel anti-cancer strategy.
Q2: How does 8-hydroxyoctanoic acid contribute to dry eye treatment?
A2: Studies indicate that 8-hydroxyoctanoic acid, in conjunction with acetylcholine and other specific royal jelly fatty acids (10-hydroxydecanoic acid and (R)-3,10-dihydroxydecanoic acid), plays a role in promoting tear secretion. [] These fatty acids appear to stabilize acetylcholine, protecting it from degradation by acetylcholinesterase, and thus enhancing its effect on intracellular calcium modulation within the lacrimal gland. [] This improved calcium signaling potentially contributes to the restoration of tear secretion capacity.
Q3: What is the role of 8-hydroxyoctanoic acid in the biosynthesis of thiomarinol A?
A3: 8-Hydroxyoctanoic acid serves as a crucial building block in the biosynthesis of thiomarinol A, an antibiotic produced by the marine bacterium Pseudoalteromonas. [] It forms the side-chain of this complex molecule and is assembled through an intriguing process involving chain extension of a C4-precursor, 4-hydroxybutyrate. [] This highlights the significance of 8-HOA as a precursor in natural product synthesis.
Q4: Can 8-hydroxyoctanoic acid be used to differentiate between honey produced by Apis cerana cerana and Apis mellifera ligustica bees?
A4: Yes, research has identified 8-hydroxyoctanoic acid as a potential marker for distinguishing between honey produced by A. cerana cerana and A. mellifera ligustica. [] A. cerana honey exhibits significantly higher levels of 8-hydroxyoctanoic acid (96.20-253.34 mg kg-1) compared to A. mellifera honey (0-32.46 mg kg-1). [] This difference in concentration can be utilized for authenticity identification and detection of adulterated honey.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



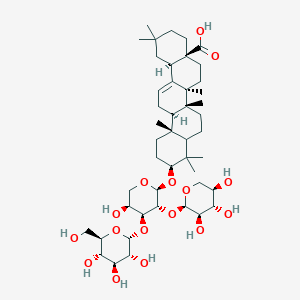

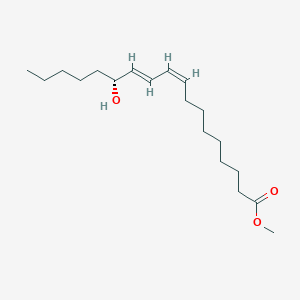

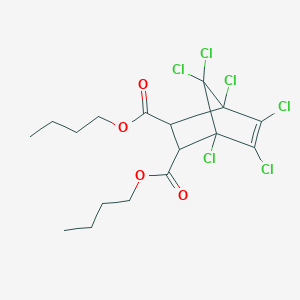

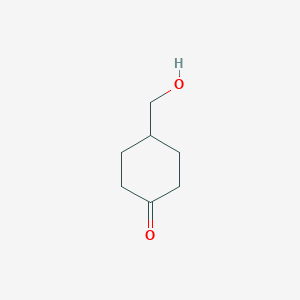

![Bicyclo[3.1.0]hexan-3-ol](/img/structure/B156100.png)


